2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine
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Overview
Description
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is a compound with the chemical formula C₂₀H₂₅N₅O₅Se It is a derivative of adenosine, where the ribose sugar is replaced with a deoxyribose and a phenylselanyl group is attached to the butyl chain
Preparation Methods
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves several steps. Typically, the synthetic route includes the protection of functional groups, formation of the phenylselanyl moiety, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylselanyl group or the adenosine moiety.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the effects of selenium-containing groups on nucleosides. In biology, it is investigated for its potential role in modulating cellular processes due to its structural similarity to adenosine. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Industrially, it may be used in the development of new materials or as a precursor for other selenium-containing compounds.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is unique due to the presence of the phenylselanyl group Similar compounds include other selenium-containing nucleosides, such as 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Properties
CAS No. |
666718-18-9 |
---|---|
Molecular Formula |
C20H25N5O5Se |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C20H25N5O5Se/c26-8-14(29)16(31-12-4-2-1-3-5-12)7-21-19-18-20(23-10-22-19)25(11-24-18)17-6-13(28)15(9-27)30-17/h1-5,10-11,13-17,26-29H,6-9H2,(H,21,22,23)/t13-,14?,15+,16?,17+/m0/s1 |
InChI Key |
KQZDNGUIDVRONH-AMPGOEKISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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